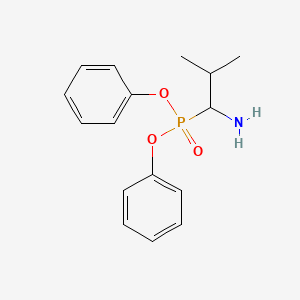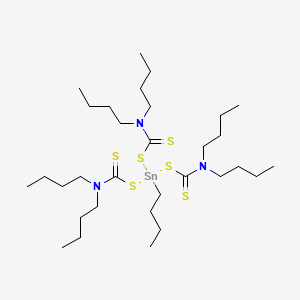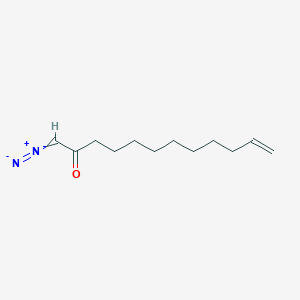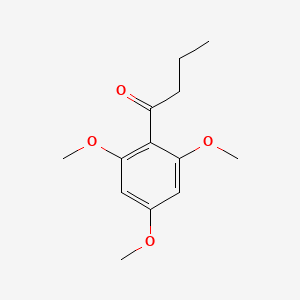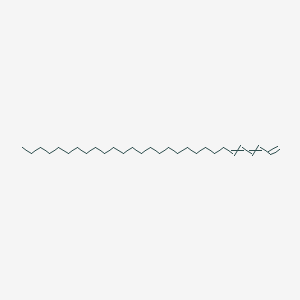
Nonacosatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacosatriene is a hydrocarbon compound with the molecular formula C29H54 . It is characterized by the presence of three double bonds in its structure, specifically at the 6th, 9th, and 12th positions. This compound is part of the larger family of trienes, which are hydrocarbons containing three double bonds. This compound is often found in natural sources such as plant waxes and insect pheromones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nonacosatriene typically involves the use of long-chain alkenes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction can be repeated to introduce multiple double bonds into the hydrocarbon chain. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plant waxes, where it is present in significant quantities. The extraction process typically involves solvent extraction followed by purification using techniques such as column chromatography. Alternatively, chemical synthesis methods, such as the aforementioned Wittig reaction, can be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Nonacosatriene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: The double bonds in this compound can be reduced to form saturated hydrocarbons using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: Hydrogen gas (H2), Pd/C catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Aplicaciones Científicas De Investigación
Nonacosatriene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of trienes and the mechanisms of various organic reactions.
Biology: this compound is found in the cuticular hydrocarbons of insects and plays a role in communication and mating behaviors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the field of drug delivery and as bioactive compounds.
Mecanismo De Acción
The mechanism of action of nonacosatriene in biological systems involves its interaction with specific receptors or enzymes. In insects, this compound acts as a pheromone, binding to olfactory receptors and triggering behavioral responses. The molecular targets and pathways involved in these interactions are still being studied, but it is known that this compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and behavior .
Comparación Con Compuestos Similares
Nonacosatriene can be compared with other similar compounds, such as:
Heptacosatriene (C27H50): Similar in structure but with a shorter carbon chain.
Hentriacontatriene (C31H58): Similar in structure but with a longer carbon chain.
Nonacosadiene (C29H56): Similar in carbon chain length but with only two double bonds.
The uniqueness of this compound lies in its specific arrangement of double bonds and its presence in certain natural sources, which gives it distinct chemical and biological properties .
Propiedades
Número CAS |
77046-59-4 |
|---|---|
Fórmula molecular |
C29H54 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
nonacosa-1,3,5-triene |
InChI |
InChI=1S/C29H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-29H2,2H3 |
Clave InChI |
LBZGCBBFUAJASK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


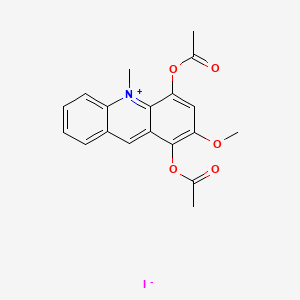
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)


![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
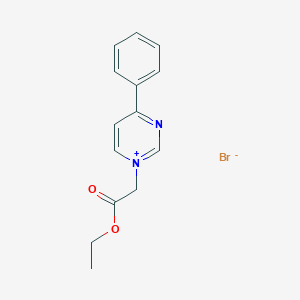
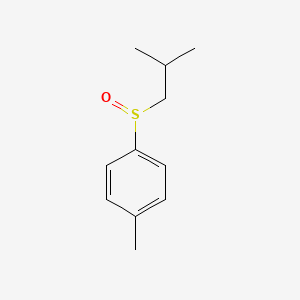
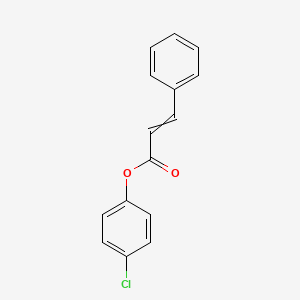

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
